Cas no 890006-68-5 (3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID)

3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid
- 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid, 97%
- VHWPBROOEIJLIW-UHFFFAOYSA-N
- BS-4260
- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- cid_1085887
- BDBM45777
- AM20060584
- SCHEMBL1413939
- AKOS000147051
- AKOS000264928
- BB 0258868
- VU0607276-1
- Z57044182
- CS-W022248
- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, AldrichCPR
- MFCD03716564
- AB15826
- 1H-Pyrazole-3-carboxylicacid, 5-(4-methoxyphenyl)-
- 5-(4-Methoxy-phenyl)-1H-pyrazole-3-carboxylic acid
- 890006-68-5
- SCHEMBL14152359
- DTXSID40949823
- EN300-83622
- F3250-0569
- SR-01000325126-1
- 1H-Pyrazole-3-carboxylicacid,5-(4-methoxyphenyl)-
- 27069-16-5
- 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylicacid
- BB 0217969
- J-516255
- FT-0688914
- MLS-0091962.0001
- SR-01000325126
- J-016668
- DS-0120
- A877030
- MFCD03030168
- BRD-K65870873-001-01-5
- 5-(4-methoxyphenyl)-2H-pyrazole-3-carboxylic acid
- 5-p-methoxy-phenyl-3-pyrazolecarboxylic
- BDBM50096128
- CHEMBL1532040
- BBL008305
- STK299947
- DB-001927
-
- インチ: InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
- InChIKey: VHWPBROOEIJLIW-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 218.06914219g/mol
- どういたいしつりょう: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 75.2Ų
3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI94122-1g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 1g |
$384.00 | 2024-04-19 | |
A2B Chem LLC | AI94122-5g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 5g |
$564.00 | 2024-04-19 | |
A2B Chem LLC | AI94122-500mg |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 500mg |
$370.00 | 2024-04-19 | |
A2B Chem LLC | AI94122-10g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 10g |
$689.00 | 2024-04-19 | |
A2B Chem LLC | AI94122-25g |
5-(4-Methoxy-phenyl)-2H-pyrazole-3-carboxylic acid |
890006-68-5 | >95% | 25g |
$1169.00 | 2024-04-19 |
3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACIDに関する追加情報
Introduction to 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS No. 890006-68-5)
3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID, identified by its Chemical Abstracts Service (CAS) number 890006-68-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a versatile scaffold widely recognized for its broad spectrum of biological activities. The presence of a carboxylic acid group at the 5-position and a methoxy-substituted phenyl ring at the 3-position imparts unique chemical and pharmacological properties, making it a valuable candidate for further exploration in drug discovery and development.
The structural features of 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID contribute to its potential as an intermediate in the synthesis of bioactive molecules. The pyrazole core is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in various therapeutic agents. Its rigid bicyclic framework allows for optimal spatial orientation of functional groups, facilitating interactions with biological targets. The methoxy group on the phenyl ring enhances lipophilicity while maintaining metabolic stability, whereas the carboxylic acid moiety provides opportunities for further derivatization, such as esterification or amidation, to tailor pharmacokinetic properties.
In recent years, there has been growing interest in exploring novel derivatives of pyrazole-based compounds due to their demonstrated efficacy in modulating various biological pathways. Research has highlighted the potential of 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID as a precursor for developing compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit enzymes such as COX-2 and LOX, which are implicated in inflammatory responses. Additionally, the structural similarity to known bioactive molecules suggests that modifications of this scaffold may yield compounds with enhanced therapeutic profiles.
The carboxylic acid group at the 5-position of 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID offers a versatile handle for chemical manipulation. It can be converted into esters, amides, or anhydrides, which are common functional groups in drug molecules. These derivatives exhibit improved solubility and bioavailability, critical factors for successful drug candidates. Furthermore, the methoxy-substituted phenyl ring can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Such structural attributes make this compound a promising building block for rational drug design.
Advances in computational chemistry and molecular modeling have accelerated the discovery process for novel heterocyclic compounds like 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Virtual screening techniques allow researchers to predict binding affinities and optimize molecular structures before experimental synthesis. This approach has been instrumental in identifying lead compounds with high potential for further development. For example, computational studies have suggested that derivatives of this compound may interact effectively with kinase enzymes, which are key targets in oncology research.
The synthesis of 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID involves multi-step organic reactions that highlight the compound's synthetic accessibility. Traditional methods include condensation reactions between hydrazine derivatives and β-ketoesters or β-diketones under acidic or basic conditions. Alternatively, modern synthetic strategies employ transition metal-catalyzed cross-coupling reactions to construct the pyrazole core efficiently. These methods often provide high yields and regioselectivity, enabling scalable production for research purposes.
The pharmacological evaluation of 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit certain enzymes and receptors associated with inflammatory diseases and cancer. Notably, its interaction with cyclooxygenase (COX) enzymes suggests potential applications in pain management and anti-inflammatory therapies. Additionally, preliminary data indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, making it an attractive candidate for further oncology research.
The role of 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID extends beyond its direct biological activity as a lead compound. It serves as a valuable scaffold for generating libraries of analogs through structure-based drug design approaches. By systematically modifying functional groups or introducing additional substituents, researchers can explore diverse chemical spaces while retaining key pharmacophoric elements. This strategy has been successfully applied in other heterocyclic systems and is expected to yield novel therapeutics with optimized properties.
Future directions in the study of 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID include exploring its role in drug delivery systems and combination therapies. Nanotechnology-based platforms offer opportunities to enhance bioavailability and target specificity by encapsulating this compound within delivery vehicles such as liposomes or polymeric nanoparticles. Furthermore, combination therapy involving multiple active ingredients may synergistically improve therapeutic outcomes by addressing different disease mechanisms simultaneously.
In conclusion,3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS No. 890006-68-5) represents a significant asset in pharmaceutical research due to its structural versatility and demonstrated biological potential. Its integration into drug discovery pipelines holds promise for developing innovative treatments across multiple therapeutic areas. As computational tools and synthetic methodologies continue to evolve,3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID will likely remain at the forefront of medicinal chemistry investigations.
890006-68-5 (3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID) 関連製品
- 890621-06-4(1H-Pyrazole-5-carboxylicacid, 3-(2,5-dimethoxyphenyl)-)
- 1443287-85-1(4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine)
- 2228649-11-2(3-bromo-4-(3-methylazetidin-3-yl)oxypyridine)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 2230789-89-4((1s,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol, cis)
- 1797975-05-3(N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)
- 2172190-56-4(7-fluoro-1H-indazole-3-sulfonamide)
- 1795415-69-8(N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}naphthalene-1-carboxamide)
- 2224352-74-1(7-Methyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione)




